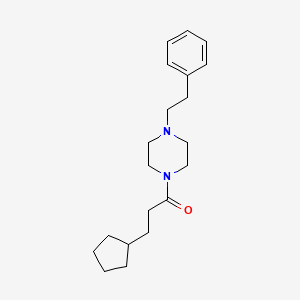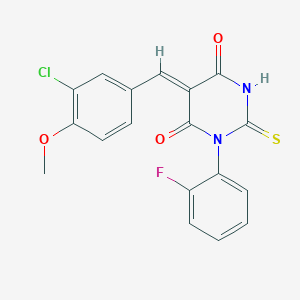methyl]-2-methylpropanamide](/img/structure/B4941061.png)
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide, also known as DMQA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline-based compounds which have been shown to exhibit a wide range of biological activities.
科学的研究の応用
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has also been shown to exhibit antioxidant and anti-inflammatory activities, which make it a potential candidate for the treatment of various inflammatory diseases.
作用機序
The mechanism of action of N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide is not fully understood. However, it has been suggested that N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide exerts its biological activities by interacting with various cellular targets, such as enzymes, receptors, and signaling pathways. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, by binding to their active sites. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has also been shown to interact with certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has also been shown to exhibit antioxidant and anti-inflammatory activities, which make it a potential candidate for the treatment of various inflammatory diseases. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has also been shown to exhibit anticancer, antiviral, and antimicrobial activities.
実験室実験の利点と制限
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using a multi-step process. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has also been shown to exhibit a wide range of biological activities, which make it a potential candidate for the treatment of various diseases. However, there are also some limitations associated with the use of N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide in lab experiments. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide is a relatively new compound, and its biological activities are not fully understood. Further research is needed to fully elucidate the mechanism of action of N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide and its potential applications in scientific research.
将来の方向性
There are several future directions for the study of N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide. One potential direction is to further elucidate the mechanism of action of N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide and its potential applications in the treatment of various diseases. Another potential direction is to study the pharmacokinetics and pharmacodynamics of N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide, which will help in the development of effective therapeutic strategies. Additionally, the development of new synthetic methods for N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide and its analogs may lead to the discovery of new compounds with improved biological activities. Finally, the study of the structure-activity relationship of N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide and its analogs may lead to the discovery of new compounds with improved pharmacological properties.
合成法
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide can be synthesized using a multi-step process that involves the reaction of 8-hydroxyquinoline-5-sulfonic acid with 4-dimethylaminobenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting amine with 2-methylpropanoyl chloride to yield N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide.
特性
IUPAC Name |
N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-14(2)22(27)24-19(16-7-10-17(11-8-16)25(3)4)18-12-9-15-6-5-13-23-20(15)21(18)26/h5-14,19,26H,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPRXGIKEBLOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=C(C=C1)N(C)C)C2=C(C3=C(C=CC=N3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4940978.png)

![5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4940987.png)
![N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B4941003.png)
![11-butoxy-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B4941010.png)
![5-{3-methoxy-2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941014.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941019.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941027.png)
![4-[4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4941040.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941043.png)
![3-[(5-bromo-1-naphthoyl)amino]benzoic acid](/img/structure/B4941058.png)
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4941063.png)
